molecular formula C19H22N2O3 B4911096 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid

4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid

Cat. No.: B4911096
M. Wt: 326.4 g/mol
InChI Key: RBDSOTANMHQZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid typically involves the reaction of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as co-crystallization and purification to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-18-8-6-17(7-9-18)21-12-10-20(11-13-21)14-15-2-4-16(5-3-15)19(22)23/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDSOTANMHQZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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